3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL is a chemical compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse chemical and biological properties, making it significant in various fields such as pharmaceuticals, agriculture, and materials science. The compound's structure can be described by its molecular formula and molecular weight of 168.24 g/mol.
3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL is synthesized from imidazole derivatives and is classified under organic compounds with potential applications in medicinal chemistry due to its interactions with biological targets. The imidazole derivatives are widely studied for their roles in drug development and catalysis.
The synthesis of 3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL typically involves several key methods:
The reaction conditions include controlled temperatures and the use of solvents like ethanol or dichloromethane. The scalability of these methods ensures efficient production for industrial applications.
The molecular structure of 3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL can be represented by its InChI key (CXCIKIOEMMSLPT-UHFFFAOYSA-N) and canonical SMILES notation (CCN1C=CN=C1C(C)C(C)O). The compound features a butanol moiety attached to an imidazole ring, contributing to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C9H16N2O |
Molecular Weight | 168.24 g/mol |
IUPAC Name | 3-(1-ethylimidazol-2-yl)butan-2-ol |
InChI | InChI=1S/C9H16N2O/c1-4-11-6-5-10-9(11)7(2)8(3)12/h5-8,12H,4H2,1-3H3 |
InChI Key | CXCIKIOEMMSLPT-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=CN=C1C(C)C(C)O |
3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL can undergo several types of chemical reactions:
Reagents commonly used include:
The reaction conditions often involve controlled temperatures and specific solvents like ethanol or dichloromethane.
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
The mechanism of action for 3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL involves interactions with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a critical role in modulating the activity of these targets, leading to various biological effects that are explored in medicinal chemistry.
The physical properties include:
Key chemical properties include:
3-(1-Ethyl-1H-imidazol-2-YL)butan-2-OL has several scientific research applications:
This compound exemplifies the versatility of imidazole derivatives in both academic research and practical applications across multiple disciplines.
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1